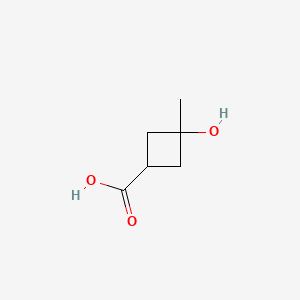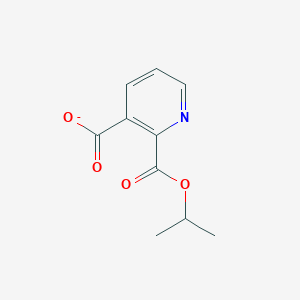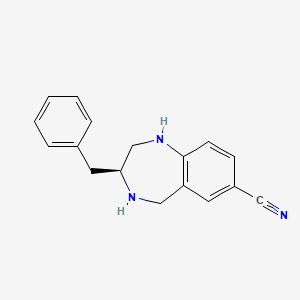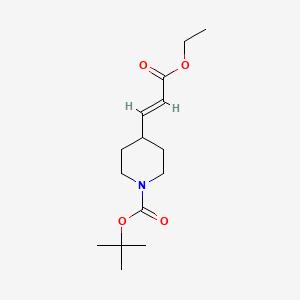
3-Hydroxy-3-methylcyclobutanecarboxylic acid
Descripción general
Descripción
3-Hydroxy-3-methylcyclobutanecarboxylic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It was first discovered in the 1950s but gained popularity in the 1990s as a potential supplement for athletes and bodybuilders due to its reported ability to improve muscle mass and strength. Since then, HMB has been the subject of numerous scientific studies, and its potential applications have expanded beyond sports nutrition.
Aplicaciones Científicas De Investigación
Synthesis and Physical-Chemical Properties : Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are analogues of threonine. These compounds have a fixed spatial orientation of functional groups and differ in pKa values. X-ray data revealed almost planar cyclobutane rings in these compounds (Feskov et al., 2017).
Physical-Chemical Properties of Derivatives : Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, noting differences in the pKa values of the amino groups due to interactions with fluorine atoms (Chernykh et al., 2016).
Ester and Formyl Group Competition : Niwayama and Houk (1992) studied methyl 3-formylcyclobutene-3-carboxylate, confirming theoretical predictions about its electrocyclization (Niwayama & Houk, 1992).
Energy Metabolism : Jones, Peréz, and Ryan (2019) explored 3-methylglutaric acid's role in energy metabolism, particularly in the context of mitochondrial biosynthetic pathways and its relation to mitochondrial energy metabolism (Jones, Peréz, & Ryan, 2019).
Analysis of Organic Acids : Jones and Chalmers (2000) reported on the occurrence of di-trimethylsilyl and tri-TMS derivatives of 3-hydroxy-3-methylglutaric acid, affecting quantification and diagnosis in patients with 3-hydroxy-3-methylglutaric aciduria (Jones & Chalmers, 2000).
Cancer Treatment : Pavlova et al. (2023) combined 3-hydroxycyclobutane-1,1-dicarboxylic acid derivatives with N-methylpyrazole to design a potential carboplatin alternative for cancer treatment (Pavlova et al., 2023).
Syntheses in Organic Chemistry : Belluš et al. (1980) described syntheses of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a mycotoxin homologue (Belluš et al., 1980).
Pathomechanism in Metabolic Disorders : Leipnitz, Vargas, and Wajner (2015) reviewed the role of oxidative stress in brain and liver damage due to 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (Leipnitz, Vargas, & Wajner, 2015).
Clinical Cases in Metabolic Disorders : Santarelli et al. (2013) presented a case of 3-hydroxy-3-methylglutaric-coenzyme A lyase deficiency, emphasizing the need for early diagnosis and treatment (Santarelli et al., 2013).
Review of Reported Patients : Gibson, Breuer, and Nyhan (1988) reviewed 18 cases of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, noting clinical and biochemical heterogeneity (Gibson, Breuer, & Nyhan, 1988).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Its impact on bioavailability is also unknown .
Result of Action
The molecular and cellular effects of 3-Hydroxy-3-methylcyclobutanecarboxylic acid’s action are currently unknown due to the lack of research in this area .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-3-methylcyclobutanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetoacetyl-CoA reductase, an enzyme involved in the synthesis of 3-hydroxybutyryl-CoA . This interaction is crucial for the reduction process in the metabolic pathway. Additionally, this compound may interact with other biomolecules, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and energy production . This modulation can lead to changes in cellular energy levels and metabolic flux, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it binds to acetoacetyl-CoA reductase, inhibiting its activity and thus affecting the synthesis of 3-hydroxybutyryl-CoA . This inhibition can lead to alterations in metabolic pathways and gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions but may degrade over extended periods . This degradation can lead to a decrease in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of 3-hydroxybutyryl-CoA. It interacts with enzymes such as acetoacetyl-CoA reductase, influencing the reduction process in the metabolic pathway . This interaction can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-86-5 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the structure of these synthesized threonine analogues?
A1: The synthesized compounds, cis and trans isomers of 1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acid, are considered conformationally restricted analogues of threonine. [] This means the cyclobutane ring locks the spatial orientation of the amino and hydroxyl groups relative to the carboxylic acid group. The research highlights that the cyclobutane rings in both isomers are nearly planar, with torsion angles below 7° based on X-ray data. [] This structural rigidity can significantly influence how these compounds interact with biological targets compared to the more flexible threonine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










